molecular formula C25H44O19 B1665139 Aplanin CAS No. 65098-54-6

Aplanin

Cat. No. B1665139
CAS RN: 65098-54-6
M. Wt: 648.6 g/mol
InChI Key: BCFZQCIBUSMFIH-FZEXJKNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplanin is an Oligosaccharide containing glucose as monomeric unit with an additional N-containing moiety.

Scientific Research Applications

Antidiabetic Effects in Human Visceral Adipocytes

A study by Srinivasan et al. (2019) highlights the antidiabetic effects of amino acids, including Aplanin, in human visceral adipocytes. The research demonstrated that exposure to amino acids like proline and phenylalanine significantly increased adiponectin mRNA and secretion, thereby enhancing glucose uptake through the AMPK pathway in an adiponectin-dependent mechanism. This suggests a potential role for Aplanin in developing treatments for diabetes and obesity (Srinivasan et al., 2019).

Proteomics in Animal and Food Sciences

Almeida et al. (2014) discussed the applications of proteomics, which include the study of all proteins like Aplanin, in animal production and health. The paper emphasized the enormous potential of proteomics in various sectors, including its application to understanding the functions of specific proteins such as Aplanin in different tissues or fluids (Almeida et al., 2014).

Interaction with Aminopeptidase N

Logsdon and Urbach (2013) studied the interaction of a nonspecific exopeptidase, aminopeptidase N (APN), with a synthetic host, highlighting the impact of sequence-specific inhibition on proteins like Aplanin. This study provides insights into the molecular recognition and potential therapeutic applications of Aplanin in relation to protease activity (Logsdon & Urbach, 2013).

Aminopeptidase N (APN) as a Target for Cancer Chemotherapy

Wickström et al. (2011) explored the role of aminopeptidase N (APN) in cancer growth and its potential as a target for anti-cancer therapy. Since Aplanin interacts with APN, this research could be significant in understanding how Aplanin could be used in cancer treatment strategies (Wickström et al., 2011).

Role in Vascular Physiology

Vaiopoulos et al. (2012) discussed the role of adiponectin, a protein related to Aplanin, in vascular physiology. This study is relevant for understanding how Aplanin might influence vascular functions, including its potential vasoprotective actions (Vaiopoulos et al., 2012).

properties

CAS RN

65098-54-6

Product Name

Aplanin

Molecular Formula

C25H44O19

Molecular Weight

648.6 g/mol

IUPAC Name

(2S,3R)-2-[(1R,3R,4S)-4-[(3S,5R,6R)-4,5-dihydroxy-2-methyl-6-[(3R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C25H44O19/c1-6-20(16(34)19(37)24(39-6)44-22-10(5-28)41-23(38)17(35)15(22)33)40-8-2-7(3-26)21(14(32)11(8)29)43-25-18(36)13(31)12(30)9(4-27)42-25/h6-38H,2-5H2,1H3/t6?,7?,8-,9?,10?,11-,12?,13?,14?,15?,16?,17-,18+,19+,20+,21+,22-,23+,24+,25+/m0/s1

InChI Key

BCFZQCIBUSMFIH-FZEXJKNTSA-N

Isomeric SMILES

CC1[C@H](C([C@H]([C@H](O1)O[C@H]2C(O[C@H]([C@H](C2O)O)O)CO)O)O)O[C@H]3CC([C@H](C([C@H]3O)O)O[C@@H]4[C@@H](C(C(C(O4)CO)O)O)O)CO

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)OC3CC(C(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)OC3CC(C(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aplanin
BAY e 4609
BAY e4609
BAY-e 4609
BAY-e-4609
BAYe4609

Origin of Product

United States

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